molecular formula C17H11BrF3N3O2S B409073 2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B409073
M. Wt: 458.3g/mol
InChI Key: SQEVXBGPXLKMMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a trifluoromethylphenyl group, making it a molecule of interest for research and development.

Preparation Methods

The synthesis of 2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. The process begins with the preparation of the 1,3,4-oxadiazole ring, which is then functionalized with a bromophenyl group.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a probe for studying biological systems due to its unique structural features.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The oxadiazole ring and the bromophenyl group are known to interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C17H11BrF3N3O2S

Molecular Weight

458.3g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H11BrF3N3O2S/c18-12-6-4-10(5-7-12)15-23-24-16(26-15)27-9-14(25)22-13-3-1-2-11(8-13)17(19,20)21/h1-8H,9H2,(H,22,25)

InChI Key

SQEVXBGPXLKMMD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br)C(F)(F)F

Origin of Product

United States

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